molecular formula C18H21F3N4O5 B2549230 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351644-92-2

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2549230
CAS No.: 1351644-92-2
M. Wt: 430.384
InChI Key: AWPVNOZBTHCACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C18H21F3N4O5 and its molecular weight is 430.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate belongs to a class of compounds with significant interest in various branches of chemistry due to its complex structure that involves benzimidazole and piperidine fragments. The chemical and properties of similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, have been extensively reviewed. These reviews encompass preparation procedures, properties of organic compounds, and their protonated and/or deprotonated forms. Complex compounds of the considered ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggest areas of potential interest for further investigation, including unknown analogues of the specified compound (Boča, Jameson, & Linert, 2011).

DNA Interaction

The interaction of benzimidazole derivatives with DNA has been a subject of research due to their ability to bind strongly to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. Such compounds, including Hoechst 33258, a closely related analogue, have been widely used as fluorescent DNA stains and have found applications in plant cell biology for chromosome and nuclear staining. Their ability to bind to DNA also suggests their use in drug design, particularly as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug development (Issar & Kakkar, 2013).

Pharmacological Potential

The pharmacological potential of compounds containing the benzimidazole structure is vast, with several exhibiting a wide range of activities including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Specifically, 2-arylbenzothiazoles have emerged as potential antitumor agents. Some benzothiazole derivatives are already in clinical use for treating various diseases, underscoring the importance of this heterocyclic compound in medicinal chemistry. Research on benzothiazole-based chemotherapeutic agents is ongoing, with patents filed for compounds exhibiting anticancer, antimicrobial, and anti-inflammatory activities, among others (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6285–6290. Link : (Additional relevant paper) : (Additional relevant paper) : (Additional relevant paper)

Mechanism of Action

Properties

IUPAC Name

oxalic acid;2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O.C2H2O4/c17-16(18,19)15-21-12-3-1-2-4-13(12)23(15)9-11-5-7-22(8-6-11)10-14(20)24;3-1(4)2(5)6/h1-4,11H,5-10H2,(H2,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPVNOZBTHCACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.